molecular formula C18H23ClN4O B2480174 (Z)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride CAS No. 1185238-81-6

(Z)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride

Cat. No.: B2480174
CAS No.: 1185238-81-6
M. Wt: 346.86
InChI Key: JEPSANXSAFECKC-UOQXYWCXSA-N
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Description

(Z)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride is a useful research compound. Its molecular formula is C18H23ClN4O and its molecular weight is 346.86. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Biological Evaluation of Piperazine Derivatives : Piperazine derivatives, including those related to the compound , have been synthesized and evaluated for their antimicrobial properties. A study demonstrated that certain synthesized compounds exhibited significant antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

  • Anticancer Activities : Research on similar piperazine derivatives has shown potential in anticancer applications. One study synthesized novel derivatives and evaluated them for their effectiveness against various cancer cell lines, finding notable antiproliferative inhibition potency (Al-Soud et al., 2021).

  • Antiarrhythmic and Antihypertensive Properties : Some derivatives of piperazine compounds have been found to exhibit antiarrhythmic as well as antihypertensive activities. Research has identified specific compounds within this class that show promising pharmacological properties (Dylag et al., 2004).

  • Antibacterial and Antifungal Activities : A study on azole-containing piperazine derivatives demonstrated moderate to significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Gan, Fang, & Zhou, 2010).

  • Bacterial Efflux Pump Inhibitors : Derivatives of the compound have been studied as efflux pump inhibitors. They show potential in reversing multidrug resistance in bacteria, particularly in Gram-negative strains like E. coli (Żesławska, Nitek, & Handzlik, 2017).

  • Pharmaceutical Analysis Applications : The compound has been used in the development of ion-selective electrodes for pharmaceutical analysis, specifically for the quantitative determination of ketoconazole in biological fluids and pharmaceutical preparations (Shamsipur & Jalali, 2000).

Properties

IUPAC Name

(Z)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O.ClH/c1-2-20-11-10-19-18(20)22-14-12-21(13-15-22)17(23)9-8-16-6-4-3-5-7-16;/h3-11H,2,12-15H2,1H3;1H/b9-8-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPSANXSAFECKC-UOQXYWCXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C=CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)/C=C\C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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